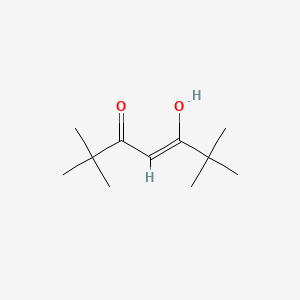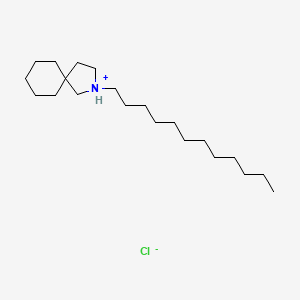
Sodium mercaptomethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium mercaptomethanesulfonate can be synthesized through the reaction of mercaptoethanol with sodium bisulfite under controlled conditions. The reaction typically involves heating the reactants in an aqueous solution, followed by purification processes to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include additional steps such as crystallization and drying to produce the final product in a stable form .
Análisis De Reacciones Químicas
Types of Reactions: Sodium mercaptomethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions with halogenated compounds under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acid derivatives, while reduction may produce thiol-containing compounds .
Aplicaciones Científicas De Investigación
Sodium mercaptomethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.
Biology: The compound is employed in studies involving thiol chemistry and redox biology.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Sodium mercaptomethanesulfonate exerts its effects by interacting with toxic metabolites of certain chemotherapy drugs, such as acrolein. It forms stable, non-toxic compounds with these metabolites, thereby reducing their harmful effects on the body. The compound also acts as an inhibitor of myeloperoxidase, modulating its catalytic activity and function .
Comparación Con Compuestos Similares
- Sodium 2-mercaptoethanesulfonate
- Coenzyme M sodium salt
- HS-CoM Na
Comparison: Sodium mercaptomethanesulfonate is unique in its ability to form stable, non-toxic compounds with toxic metabolites of chemotherapy drugs, making it particularly valuable in medical applications. Its thiol group allows it to participate in a variety of chemical reactions, providing versatility in both research and industrial settings .
Propiedades
Número CAS |
68928-43-8 |
|---|---|
Fórmula molecular |
CH3NaO3S2 |
Peso molecular |
150.16 g/mol |
Nombre IUPAC |
sodium;sulfanylmethanesulfonate |
InChI |
InChI=1S/CH4O3S2.Na/c2-6(3,4)1-5;/h5H,1H2,(H,2,3,4);/q;+1/p-1 |
Clave InChI |
WBIKPQSRRXSSPQ-UHFFFAOYSA-M |
SMILES canónico |
C(S)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)





![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)




![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)


